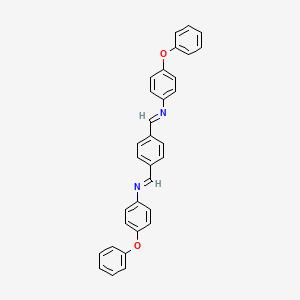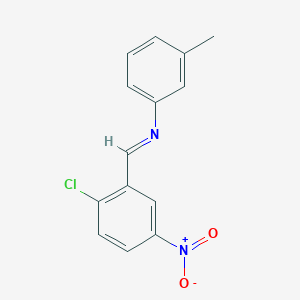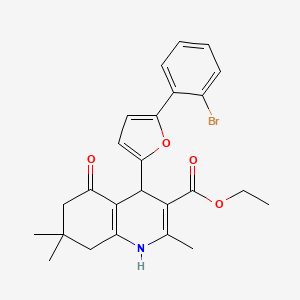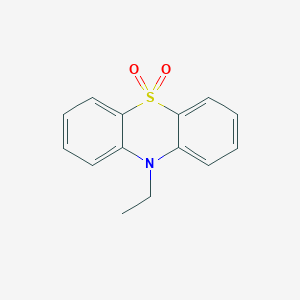
N,N'-Terephthalylidenebis(4-phenoxyaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Terephthalylidenebis(4-phenoxyaniline) is an organic compound with the molecular formula C32H24N2O2 and a molecular weight of 468.56 g/mol This compound is known for its unique structure, which includes two phenoxyaniline groups connected by a terephthalylidene bridge
Méthodes De Préparation
The synthesis of N,N’-Terephthalylidenebis(4-phenoxyaniline) typically involves the condensation reaction between terephthalaldehyde and 4-phenoxyaniline. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N,N’-Terephthalylidenebis(4-phenoxyaniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines.
Applications De Recherche Scientifique
N,N’-Terephthalylidenebis(4-phenoxyaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and interactions.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of N,N’-Terephthalylidenebis(4-phenoxyaniline) involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N,N’-Terephthalylidenebis(4-phenoxyaniline) can be compared with other similar compounds, such as:
- N,N’-Terephthalylidenebis(4-anilinoaniline)
- N,N’-Terephthalylidenebis(2,4,5-trichloroaniline)
- N,N’-Terephthalylidenebis(3,5-dimethylaniline)
These compounds share a similar core structure but differ in the substituents attached to the phenyl rings. The differences in substituents can lead to variations in their chemical properties and applications .
Propriétés
Numéro CAS |
81431-07-4 |
|---|---|
Formule moléculaire |
C32H24N2O2 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
N-(4-phenoxyphenyl)-1-[4-[(4-phenoxyphenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C32H24N2O2/c1-3-7-29(8-4-1)35-31-19-15-27(16-20-31)33-23-25-11-13-26(14-12-25)24-34-28-17-21-32(22-18-28)36-30-9-5-2-6-10-30/h1-24H |
Clé InChI |
FLDXGGWUQDMBKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=CC=C(C=C3)C=NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11945884.png)





![{[(1E)-2-(4-chlorophenyl)-1-azaprop-1-enyl]amino}aminomethane-1-thione](/img/structure/B11945898.png)
![Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate](/img/structure/B11945903.png)





